3-Amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile
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Overview
Description
3-Amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile is a chemical compound with the molecular formula C6H6F2N4. It is a member of the pyrazole family, which is known for its diverse applications in medicinal chemistry and various industrial processes. This compound is characterized by the presence of an amino group, a difluoroethyl group, and a carbonitrile group attached to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole-4-carbonitrile with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Amino derivatives with the carbonitrile group reduced to an amine.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile largely depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The difluoroethyl group can enhance binding affinity to target proteins, while the amino and carbonitrile groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to therapeutic effects .
Comparison with Similar Compounds
- 3-Amino-1-(2,2-dichloroethyl)pyrazole-4-carbonitrile
- 3-Amino-1-(2,2-dibromoethyl)pyrazole-4-carbonitrile
- 3-Amino-1-(2,2-difluoropropyl)pyrazole-4-carbonitrile
Comparison:
- Uniqueness: The presence of the difluoroethyl group in 3-Amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its chloro, bromo, and propyl analogs.
- Reactivity: The difluoroethyl group is more electronegative, making the compound more reactive in nucleophilic substitution reactions.
- Applications: The unique properties of the difluoroethyl group make this compound particularly valuable in medicinal chemistry for developing potent enzyme inhibitors and receptor ligands .
Properties
IUPAC Name |
3-amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N4/c7-5(8)3-12-2-4(1-9)6(10)11-12/h2,5H,3H2,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBMOBPVPJJTLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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